molecular formula C12H10O2 B117158 6-Methoxy-2-naphthaldehyde CAS No. 3453-33-6

6-Methoxy-2-naphthaldehyde

Cat. No. B117158
Key on ui cas rn: 3453-33-6
M. Wt: 186.21 g/mol
InChI Key: VZBLASFLFFMMCM-UHFFFAOYSA-N
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Patent
US05162203

Procedure details

6-methoxy-2-naphthaldehyde (substrate IIA) was synthesized from 6-methoxy-2-carbethoxynaphthalene, prepared from 6-methoxy-2-naphthonitrile, ethyl 2-bromoisobutyrate, and zinc dust as described by Horeau et al., 1947, Bull. Soc. Chim. Fr. 14:53-59. The keto-ester intermediate, mp 74°-76° C. (lit. 72.5-73.5° C.) was reduced to the corresponding secondary alcohol ester with sodium borohydride in ethanol at 4° C. and then thermally decomposed (Horeau et al. 1953, Compt. Rend. 236:826-8) to afford the final compound. The aldehyde was 25 purified either by zone sublimation or via the bisulfite adduct; mp 80°-81.5° C.; (lit. 79° C. Horeau et al., 1953, supra: lit. 81°-82° C. Gandhi et al., 1955 J. Chem. Soc., 2530).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
keto-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
secondary alcohol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13](OCC)=[O:14])[CH:7]=[CH:6]2.COC1C=C2C(=CC=1)C=C(C#N)C=C2.BrC(C)(C)C(OCC)=O.[BH4-].[Na+]>C(O)C.[Zn]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([CH:13]=[O:14])[CH:7]=[CH:6]2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
keto-ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
secondary alcohol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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